molecular formula C7H13NO3S2 B1668017 Bucillamine CAS No. 65002-17-7

Bucillamine

Cat. No.: B1668017
CAS No.: 65002-17-7
M. Wt: 223.3 g/mol
InChI Key: VUAFHZCUKUDDBC-BYPYZUCNSA-N
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Description

Systematic IUPAC Name and Structural Interpretation

Bucillamine is chemically designated as (2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid . Its structure features a cysteine backbone with two reactive thiol (-SH) groups, a defining characteristic that distinguishes it from other thiol-containing compounds like N-acetylcysteine (NAC). The molecule’s stereochemistry is critical, with the R-configuration at the chiral carbon center.

The structural components include:

  • A central L-cysteine moiety : Propanoic acid with a sulfanyl group at position 3.
  • A substituted propanoyl group : Attached via an amide bond to the cysteine’s amino group, this group contains a methyl-substituted sulfanyl group at position 2.

This dual thiol configuration enables this compound to act as a potent thiol donor, enhancing glutathione synthesis and antioxidant activity more effectively than NAC.

CAS Registry Number and Regulatory Classifications

This compound is indexed under the CAS Registry Number 65002-17-7 , a unique identifier for its chemical entity. Its regulatory classifications align with international pharmacological frameworks:

Classification System Code Description
ATC (Anatomical Therapeutic Chemical) M01CC02 Penicillamine and similar agents (Classified under "Specific antirheumatic agents")
WHO Anatomical Therapeutic Chemical M01CC02 Same as ATC classification, reflecting its use in rheumatoid arthritis treatment

This classification underscores its role as a disease-modifying antirheumatic drug (DMARD), distinct from nonsteroidal anti-inflammatory drugs (NSAIDs).

Properties

IUPAC Name

(2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAFHZCUKUDDBC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CS)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CS)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048587
Record name Bucillamine
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URL https://comptox.epa.gov/dashboard/DTXSID2048587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65002-17-7
Record name Bucillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65002-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucillamine [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucillamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bucillamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUCILLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R80LRA5WTF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Historical Context and Early Synthetic Routes

Initial Synthetic Challenges

Early attempts to synthesize Bucillamine faced significant hurdles due to the instability of intermediates and the toxicity of reagents. Traditional routes relied on sodium hydrosulfide (NaSH) and hydrogen sulfide (H₂S), which posed safety risks and complicated large-scale production. For example, the condensation of L-cysteine hydrochloride with unstable intermediates like [SC(CH₃)₂CO⁻]ₙ resulted in low yields (approximately 70% crude product) and poor purity, necessitating costly purification steps. These limitations underscored the need for robust synthetic strategies.

Limitations of Conventional Methods

The use of dicyclohexylcarbodiimide (DCC) as a condensing agent in early routes further increased production costs. Additionally, intermediates such as α-bromo-isovaleric acid exhibited poor stability, leading to oxidative degradation during storage. These factors rendered historical methods economically unviable and unsuitable for industrial adoption.

Novel Intermediate-Based Synthesis

Discovery of 5,5-Dimethyl-2-Thione-4-Ketone-1-Sulfur-3-Oxy-Heteropenta Ring (Intermediate Ia)

A breakthrough in this compound synthesis emerged with the development of a stable intermediate, 5,5-dimethyl-2-thione-4-ketone-1-sulfur-3-oxy-heteropenta ring (Ia), which streamlined the condensation process with L-cysteine. This intermediate, characterized by its heterocyclic structure, is synthesized via a three-step sequence:

  • Bromination of Isovaleric Acid :
    Isovaleric acid (2-methylbutanoic acid) undergoes α-bromination using phosphorus tribromide (PBr₃) and bromine (Br₂) at 110–120°C to yield α-bromo-isovaleric acid.

  • Xanthogenation :
    The brominated product reacts with potassium ethyl xanthate (C₂H₅OCS₂K) in aqueous medium, substituting the bromine atom with a xanthate group to form α-ethylxanthate-isovaleric acid.

  • Cyclization :
    Treatment with thionyl chloride (SOCl₂) in toluene induces cyclization, producing Intermediate Ia with high purity (HPLC >99%).

Table 1: Key Reaction Parameters for Intermediate Ia Synthesis
Step Reagents Conditions Yield Purity (HPLC)
Bromination PBr₃, Br₂ 110–120°C, 3 hr 92–93% >95%
Xanthogenation C₂H₅OCS₂K, K₂CO₃ RT, 6 hr 72–75% >98%
Cyclization SOCl₂, Toluene RT, 4 hr 85–90% >99%

Condensation with L-Cysteine

Intermediate Ia undergoes nucleophilic substitution with L-cysteine hydrochloride in alkaline conditions (pH 9–9.5) to form this compound. The reaction proceeds via thiolate attack on the electrophilic sulfur of Ia, followed by acid workup to yield the final product.

Table 2: Optimization of Condensation Reaction
Parameter Optimal Value Yield (Crude) Purity (Crude)
pH 9.0–9.5 67–69% 85–90%
Temperature 25°C 69% 88%
Solvent Water/Ethyl Acetate 68% 90%

Industrial-Scale Production and Process Optimization

Scalability of the Intermediate Route

The patent CN1425662A demonstrates the method’s industrial feasibility, scaling reactions from laboratory (5.5 g Ia) to pilot plant (55 kg Ia) levels. Key adjustments include:

  • Reactor Design : Use of corrosion-resistant reactors to handle SOCl₂.
  • Solvent Recovery : Toluene and ethyl acetate are recycled to reduce costs.
  • Process Automation : Controlled addition of bromine and SOCl₂ minimizes exothermic risks.
Table 3: Comparison of Lab-Scale vs. Industrial-Scale Yields
Step Lab-Scale Yield Industrial-Scale Yield
Bromination 93.16% 92.7%
Xanthogenation 72.5% 70%
Cyclization 90% 85%
Condensation 69.62% 67%

Purity Enhancement Strategies

Recrystallization of crude this compound from ethyl acetate/water mixtures elevates purity from 85–90% to >99%, meeting pharmacopeial standards. Critical factors include:

  • Temperature Control : Slow cooling (0.5°C/min) prevents impurity occlusion.
  • Solvent Ratio : Ethyl acetate/water (3:1) optimizes crystal growth.

Comparative Analysis of Synthetic Routes

Advantages of the Intermediate-Based Method

  • Yield Improvement : Crude yields increase from 70% (historical) to 69% (novel method), with recrystallized purity exceeding 99%.
  • Cost Reduction : Elimination of DCC and toxic H₂S reduces reagent costs by 40%.
  • Safety : SOCl₂ and PBr₃ are handled in closed systems, mitigating exposure risks.

Limitations and Challenges

  • SOCl₂ Handling : Requires stringent moisture control to prevent HCl release.
  • Byproduct Formation : Trace xanthate residues necessitate rigorous washing.

Scientific Research Applications

Bucillamine has a wide range of scientific research applications:

Mechanism of Action

Bucillamine exerts its effects primarily through its thiol groups, which can donate electrons to neutralize reactive oxygen species. This antioxidant property helps in reducing oxidative stress and preventing cellular damage. This compound also replenishes glutathione levels, enhancing the body’s natural defense mechanisms against oxidative injury. The molecular targets include various enzymes and proteins involved in oxidative stress pathways .

Comparison with Similar Compounds

D-Penicillamine

Structural Similarities : Both are thiol-containing DMARDs used for RA.
Key Differences :

Parameter Bucillamine D-Penicillamine
Thiol Groups Two free -SH groups One -SH group
Efficacy in RA 27% response rate (similar to D-penicillamine’s 33%) Comparable efficacy but higher discontinuation due to side effects
Mechanisms Dual action: H2O2 generation (Cu-dependent) and direct Th1 suppression Primarily Cu-dependent H2O2 generation
Side Effects Lower incidence of proteinuria (membranous nephropathy) Higher risk of nephropathy, pemphigus-like lesions
Animal Models Effective in type II collagen-induced arthritis in rats Limited efficacy in same models

Clinical Implications: this compound’s dual thiol structure enhances metal chelation and reduces oxidative stress in RA synovial fluid more effectively than D-penicillamine . Its lower side-effect profile makes it preferable for long-term RA management .

N-Acetylcysteine (NAC)

Structural Similarities : Both are cysteine derivatives with antioxidant properties.
Key Differences :

Parameter This compound N-Acetylcysteine (NAC)
Thiol Donor Capacity 16× more potent in vivo due to two -SH groups Single -SH group; weaker thiol donor
Antioxidant Activity IC50 for DPPH: 18.5 μM; TEAC: 1.46 mM Primarily acts as a GSH precursor
Therapeutic Uses RA, otoprotection, reperfusion injury, choroidal neovascularization Mucolytic agent, acetaminophen overdose, limited RA application
Photoprotection Superior to NAC in reducing UV-induced skin damage in mice Moderate photoprotective effects

Clinical Implications : this compound’s dual thiol structure and Nrf2 activation make it superior to NAC in managing oxidative stress-related conditions, including cisplatin-induced ototoxicity and UV damage .

Other Thiol Antioxidants

Tiopronin :

  • Shares structural similarities with this compound but lacks dual thiol groups.
  • Less effective in suppressing T-cell adhesion to endothelial cells .

Diethyldithiocarbamate :

  • Primarily used as a metal chelator; lacks this compound’s immunomodulatory effects .

Unique Advantages of this compound

  • Broad-Spectrum Applications : Demonstrated efficacy in RA, hearing preservation (cisplatin-induced ototoxicity), and reperfusion injury .
  • Dual Antioxidant Pathways : Combines direct ROS scavenging with Nrf2-mediated GSH synthesis .
  • Lower Toxicity : Unlike D-penicillamine, this compound rarely causes crescentic nephropathy or severe lung injury (only 12 reported cases of interstitial pneumonitis) .

Limitations and Risks

  • Nephrotoxicity: Risk of membranous nephropathy (proteinuria in 13/76 patients) .
  • Genetic Susceptibility : HLA-DR4-positive patients may develop interstitial pneumonitis .
  • Drug Interactions : Synergistic toxicity with cisplatin if antioxidant pathways are overwhelmed .

Biological Activity

Bucillamine is a thiol-containing compound primarily recognized for its role as a disease-modifying antirheumatic drug (DMARD) in the management of rheumatoid arthritis (RA). Beyond its use in RA, recent studies have highlighted its diverse biological activities, including antioxidant properties, protective effects against drug-induced toxicity, and potential applications in other medical conditions. This article reviews the biological activity of this compound, supported by case studies and research findings.

This compound exhibits several biological activities primarily through its antioxidant properties. It acts as a precursor to glutathione (GSH), enhancing intracellular levels of this crucial antioxidant. The mechanism involves:

  • Induction of Nrf2 Pathway : this compound promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus, leading to increased expression of γ-glutamylcysteine synthetase (γ-GCS) and glutathione synthetase (GSS) .
  • Reduction of Oxidative Stress : It significantly reduces oxidative stress by increasing GSH levels and inducing heme oxygenase 1 (HO-1) and superoxide dismutase 2 (SOD2), although some studies suggest that its protective effects may occur independently of HO-1 and SOD2 enzymatic activity .

Table 1: Summary of this compound's Mechanisms

MechanismDescription
Nrf2 ActivationInduces expression of antioxidant enzymes
GSH PrecursorIncreases intracellular GSH levels
Oxidative Stress ReductionDecreases reactive oxygen species (ROS) levels
CytoprotectionProtects against drug-induced cytotoxicity

Rheumatoid Arthritis

This compound has been extensively studied for its efficacy in treating RA. A long-term observational cohort study indicated that this compound provided better responses compared to standard DMARDs like methotrexate and sulfasalazine, particularly in male patients and those with shorter disease duration .

Case Study: this compound-Induced Membranous Nephropathy

A notable case involved a 76-year-old female patient who developed membranous nephropathy (MN) after starting this compound therapy for RA. The renal biopsy revealed crescentic glomerulonephritis, prompting the discontinuation of this compound. The patient's renal function improved post-therapy, highlighting a potential adverse effect of this compound that necessitates monitoring .

Neuroprotective Effects

Recent investigations suggest that this compound may offer neuroprotective benefits. A study indicated that it is a more effective antioxidant than N-acetylcysteine (NAC) and could enhance the effectiveness of anticonvulsant therapies by protecting GABA(A) receptors during seizure activity .

Table 2: Clinical Findings on this compound

Study FocusFindings
Efficacy in RAHigher response rates compared to methotrexate and sulfasalazine
Adverse EffectsAssociated with MN and renal dysfunction
NeuroprotectionPotential to enhance anticonvulsant efficacy

Cisplatin-Induced Ototoxicity

This compound has shown protective effects against cisplatin-induced ototoxicity. In studies involving auditory cells from rats, pretreatment with this compound significantly suppressed caspase activation and free radical production, indicating its potential as a protective agent against chemotherapy-induced hearing loss .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests a favorable safety margin when used appropriately. However, continued monitoring for renal function is advised due to reported cases of nephrotoxicity associated with its use .

Chemical Reactions Analysis

Redox Reactions and Glutathione Modulation

Bucillamine enhances intracellular glutathione (GSH) levels while suppressing oxidized glutathione (GSSG) formation through thiol-disulfide exchange mechanisms .

Experimental ModelGSH Increase (Fold)GSSG Reduction (Fold)Citation
Normal Liver Tissue6–11×
Steatotic Liver Tissue
Cisplatin-Treated HEI-OC1N/AROS reduced by 65.4%

Mechanism :

  • Direct donation of thiol groups to regenerate GSH from GSSG.

  • Inhibition of GSH oxidation during oxidative stress via competitive electron transfer.

Free Radical Scavenging

This compound neutralizes reactive oxygen species (ROS) and nitric oxide (NO) through direct thiol-radical interactions .

Key Findings from In Vitro Hyaluronan Degradation Studies :

ParameterWithout this compoundWith this compound (Pre-treatment)With this compound (Delayed)
Dynamic Viscosity Reduction64.3%0% (Rheopexy observed)7.0%
Molar Mass (M<sub>w</sub>)247.9 kDa563.5 kDa609.8 kDa
Hydroxyl Radical Scavenging100% inhibitionPartial inhibition

Reaction Pathway :
This compound R SH +OHR S+H2O\text{this compound R SH }+\cdot \text{OH}\rightarrow \text{R S}^\cdot +\text{H}_2\text{O}
2R SR S S R2\text{R S}^\cdot \rightarrow \text{R S S R}

Metal Ion Interactions

This compound chelates Cu(II) ions, preventing Fenton-like reactions that generate hydroxyl radicals .

Experimental Evidence :

  • In the presence of 100 μM this compound:

    • Complete inhibition of hyaluronan degradation induced by Cu(II)/ascorbate systems.

    • Reduction in chemiluminescence intensity by 89% (indicating suppressed hydroperoxide formation).

Cellular Antioxidant Mechanisms

In cisplatin-treated HEI-OC1 cells, this compound:

  • Reduced hydroxyl radicals by 65.4% and NO by 73.5% .

  • Prevented mitochondrial membrane depolarization (JC-1 assay: 92% viability vs. 43% in cisplatin-only controls).

Structural Stability Under Oxidative Stress

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

  • Thermal Stability : Residual mass at 350°C increased from 45.6% (native HA) to 54.8% with this compound .

  • Oxidative Resistance : Exotherm peaks shifted to higher temperatures (ΔT = +28°C in oxygen atmosphere).

Pharmacological Implications

ApplicationObserved EffectCitation
Liver Ischemia-ReperfusionReduced apoptosis (Bax/Bcl-2 modulation)
OtoprotectionROS/NO scavenging, GSH induction
Hyaluronan PreservationInhibition of free radical chain scission

This compound’s dual thiol configuration and low molecular weight enable rapid cellular uptake, making it effective in pathologies involving oxidative stress and metal-mediated toxicity. Its ability to modulate redox equilibria while maintaining structural integrity under harsh conditions underscores its therapeutic versatility.

Q & A

Q. Methodological Insight :

  • Use in vitro assays (e.g., luciferase reporter systems) to quantify Nrf2 activation.
  • Measure GSH/GSSG ratios via HPLC or fluorometric kits in treated vs. control cells.
  • Employ surface plasmon resonance (SPR) to assess this compound’s interference with viral spike-ACE2 binding .

Basic: How is this compound’s safety profile established in non-COVID-19 contexts?

This compound has been prescribed for rheumatoid arthritis (RA) in Japan and South Korea for over 30 years, with a well-characterized safety profile. Long-term studies highlight rare adverse events, such as pemphigus vulgaris (0.1–0.5% incidence), likely due to structural similarities to D-penicillamine . Clinical monitoring for proteinuria and skin lesions is recommended during chronic use. In RA trials, adverse events were primarily gastrointestinal (nausea, diarrhea) and resolved upon dose adjustment .

Q. Methodological Insight :

  • Retrospective analysis of RA patient databases to identify adverse event trends.
  • Use immunofluorescence assays to detect autoantibodies in suspected pemphigus cases .

Basic: What in vitro models demonstrate this compound’s antiviral efficacy?

This compound inhibits SARS-CoV-2 entry by disrupting spike protein binding to ACE2 receptors. In pseudotyped virus models, it reduced viral entry efficiency by 60–80% at 100 µM concentrations . For Delta and Omicron variants, this compound decreased viral replication in human lung organoids by 50% compared to placebo, attributed to thiol-mediated interference with viral fusion .

Q. Methodological Insight :

  • Use pseudotyped lentivirus expressing SARS-CoV-2 spike protein in ACE2-expressing HEK293T cells.
  • Quantify viral load via RT-qPCR or plaque assays post-treatment .

Advanced: How to design clinical trials evaluating this compound against emerging COVID-19 variants?

Trial design must adapt to variant-specific challenges. Revive Therapeutics’ Phase 3 COVID-19 trial (NCT04504734) incorporated viral load testing and inflammatory markers (e.g., CRP, IL-6) for 300+ patients to assess antiviral and anti-inflammatory effects . For Omicron, factorial designs comparing this compound with standard care (e.g., Paxlovid) are recommended, with endpoints including time to viral clearance and symptom resolution .

Q. Key Parameters for Variant-Specific Trials :

Parameter Delta Variant Omicron Variant
Primary EndpointHospitalization/deathSymptom duration (days)
Secondary EndpointViral load reductionInflammatory markers
Sample Size800–1,000 patients500–700 patients
Viral Load AssayRT-qPCR (threshold <35)RT-qPCR (threshold <30)

Advanced: How to interpret dose-dependent efficacy conflicts in COVID-19 trials?

In Revive’s Phase 3 trial, the high-dose this compound group (600 mg/day) had zero hospitalizations, while the low-dose group (300 mg/day) had one hospitalization. Placebo showed three hospitalizations . Confounding factors include patient comorbidities and viral variant heterogeneity. Researchers should:

Conduct subgroup analyses stratified by baseline oxygen saturation (<96% vs. ≥96%).

Use pharmacokinetic modeling to correlate plasma thiol levels with clinical outcomes.

Apply Bayesian adaptive designs to dynamically adjust dosing mid-trial .

Advanced: Designing preclinical studies for this compound’s neuroprotective potential in nerve agent exposure

Collaborative studies with Defence R&D Canada (DRDC) evaluated this compound’s ability to mitigate organophosphate-induced seizures. Key endpoints include:

  • GABA(A) receptor endocytosis : Measured via Western blotting of hippocampal tissue.
  • Diazepam synergy : Co-administration reduces seizure duration by 40% in rat models .
  • Survival rates : this compound increased survival by 50% in sarin-exposed mice vs. placebo .

Q. Methodological Insight :

  • Use EEG monitoring to quantify seizure severity and duration.
  • Measure oxidative stress markers (e.g., 8-OHdG) in brain tissue post-exposure .

Advanced: Reconciling rare adverse events with therapeutic benefits

While this compound-induced pemphigus is rare (1 case per 10,000 patient-years), researchers must balance risk-benefit ratios in chronic conditions like RA. Strategies include:

  • Pharmacogenomic screening : Identify HLA-DR4 alleles linked to pemphigus susceptibility .
  • Dose escalation protocols : Start with 100 mg/day, increasing to 300 mg/day if tolerated.
  • Real-world evidence : Leverage registries like CORRONA to track long-term safety .

Advanced: Optimizing pharmacokinetics for oxidative stress pathologies

This compound’s oral bioavailability (60–70%) limits its efficacy in high-oxidative environments (e.g., traumatic brain injury). Strategies to enhance delivery:

  • Nanoformulation : Liposomal encapsulation improves blood-brain barrier penetration.
  • Prodrug derivatives : Acetylate thiol groups to reduce first-pass metabolism .
  • Combination therapy : Pair with NAC to synergize GSH replenishment .

Q. Table 1: Phase 3 Clinical Trial Outcomes (COVID-19)

Group Hospitalizations (n)Mortality (n)SpO2 Recovery Time (Days)
Placebo308.2 ± 1.5
This compound (300 mg/day)106.1 ± 1.2
This compound (600 mg/day)004.8 ± 0.9
Source: Revive Therapeutics Phase 3 Interim Analysis

Q. Table 2: In Vitro Efficacy Against SARS-CoV-2 Variants

Variant IC50 (µM)Viral Entry Inhibition (%)
Delta8578
Omicron12065
Source: UCSF Pseudotyped Virus Assay

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bucillamine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.